![molecular formula C24H20ClN5O2S B215857 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is a small molecule inhibitor that targets the VEGFR and PDGFR signaling pathways. These pathways are involved in the growth and proliferation of tumor cells, as well as the production of pro-inflammatory cytokines and chemokines. By inhibiting these pathways, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine can reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to have several biochemical and physiological effects. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit tumor growth and proliferation, induce apoptosis, and reduce angiogenesis. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit leukocyte recruitment. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function, reduce cardiac fibrosis, and inhibit vascular remodeling.
实验室实验的优点和局限性
One advantage of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its specificity for VEGFR and PDGFR signaling pathways, which makes it a promising therapeutic agent for cancer, inflammation, and cardiovascular diseases. However, one limitation of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its potential toxicity, which may limit its clinical application.
未来方向
For 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine in other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成方法
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2-amino-4,6-dichloropyrimidine to form 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]thio-N-(4-phenoxyphenyl)acetamide. The final compound is obtained by reacting this intermediate with guanidine hydrochloride.
科学研究应用
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit the growth and proliferation of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function and reduce cardiac fibrosis.
属性
产品名称 |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
|---|---|
分子式 |
C24H20ClN5O2S |
分子量 |
478 g/mol |
IUPAC 名称 |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C24H20ClN5O2S/c25-16-6-12-21(13-7-16)33-15-18-14-22(31)29-24(28-18)30-23(26)27-17-8-10-20(11-9-17)32-19-4-2-1-3-5-19/h1-14H,15H2,(H4,26,27,28,29,30,31) |
InChI 键 |
LTZKITOERKVSAL-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N\C3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)/N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



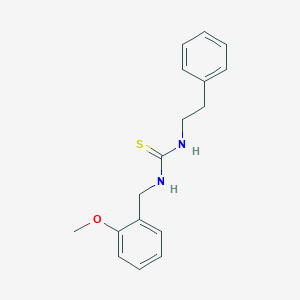

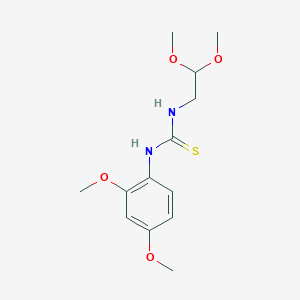
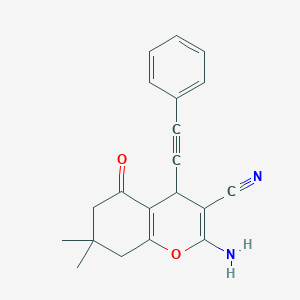
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
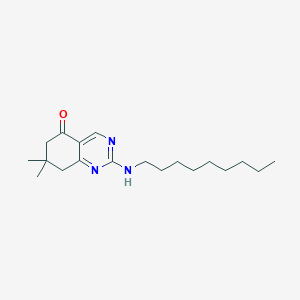
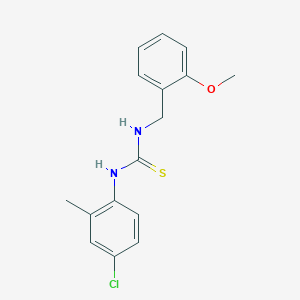

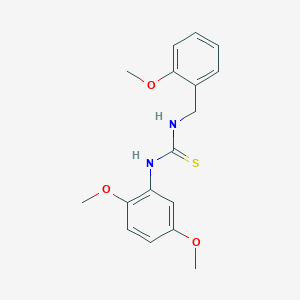
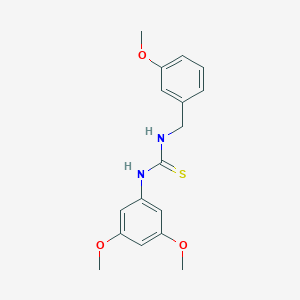
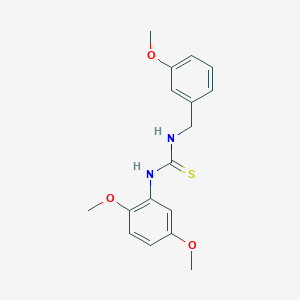
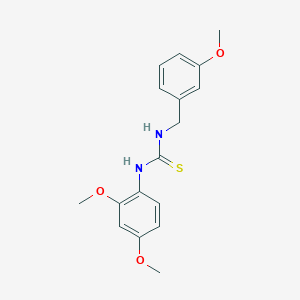
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)